molecular formula C10H10N2O2 B14788969 3-Methoxyimino-1-methylindol-2-one

3-Methoxyimino-1-methylindol-2-one

Cat. No.: B14788969
M. Wt: 190.20 g/mol
InChI Key: NDWGKGQZFFFRIM-UHFFFAOYSA-N
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Description

3-Methoxyimino-1-methylindol-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its diverse biological and clinical applications, making it a subject of interest in various scientific research fields .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-methoxyimino-1-methylindol-2-one

InChI

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(10(12)13)11-14-2/h3-6H,1-2H3

InChI Key

NDWGKGQZFFFRIM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=NOC)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyimino-1-methylindol-2-one typically involves the condensation of 3-methylindolin-2-one with methoxyamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyimino-1-methylindol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methoxyimino-1-methylindol-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyimino-1-methylindol-2-one is unique due to its specific combination of the methoxyimino group and the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

3-Methoxyimino-1-methylindol-2-one, also referred to as (Z)-3-(methoxyimino)-1-methylindolin-2-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol
  • IUPAC Name : (3Z)-3-methoxyimino-1-methylindol-2-one

The compound features a methoxyimino functional group attached to an indolinone structure, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that 3-Methoxyimino-1-methylindol-2-one exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating its effectiveness against these pathogens .

Bacterial Strain MIC (µg/mL)
E. coli62.5
Staphylococcus aureus78.12

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa and A549, with IC50 values indicating significant cytotoxicity .

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

The mechanism by which 3-Methoxyimino-1-methylindol-2-one exerts its biological effects involves interaction with specific molecular targets within cells. The methoxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Preliminary studies suggest that it may interact with enzymes or receptors involved in disease pathways, although further investigations using techniques like molecular docking are necessary to elucidate these interactions fully .

Study on Antimicrobial Activity

A recent study highlighted the antibacterial activity of 3-Methoxyimino-1-methylindol-2-one against resistant strains of bacteria. The findings suggested that the compound could serve as a lead in developing new antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Research

Another investigation focused on the compound's effects on cancer cell lines, revealing that it alters metabolic pathways associated with cell proliferation and oxidative stress. The study utilized metabolomic and transcriptomic analyses to demonstrate significant changes in gene expression linked to cell cycle regulation and apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3-Methoxyimino-1-methylindol-2-one?

  • Methodology :

  • Reaction Design : Use a multi-step synthesis starting with indole derivatives, incorporating methoxyimino and methyl groups via nucleophilic substitution or condensation reactions. For example, analogous indole-2-one syntheses often employ ketone intermediates reacted with hydroxylamine derivatives to form oxime groups .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates, or ionic liquids for enhanced reaction efficiency, as seen in related indol-2-one syntheses .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol or methanol. Monitor purity via HPLC (≥95% purity threshold) .

Q. How can the molecular structure of 3-Methoxyimino-1-methylindol-2-one be confirmed?

  • Methodology :

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to verify substituent positions (e.g., methoxyimino resonance at δ 3.8–4.2 ppm for OCH3_3, indole NH absence due to methylation). IR spectroscopy can confirm C=O stretches (~1700 cm1^{-1}) and N–O bonds (~950 cm1^{-1}) .
  • Single-Crystal X-ray Diffraction : If crystallizable, resolve the 3D structure to confirm stereochemistry and bond angles. Similar indole derivatives have been characterized this way .

Advanced Research Questions

Q. How can mechanistic insights into the reactivity of 3-Methoxyimino-1-methylindol-2-one be obtained?

  • Methodology :

  • Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to track reaction intermediates under varying conditions (pH, temperature). For example, monitor oxime tautomerization or ring-opening reactions .
  • Isotopic Labeling : Use 15^{15}N or 18^{18}O isotopes to trace reaction pathways, particularly for methoxyimino group transformations .

Q. What strategies resolve contradictions in reported biological activities of 3-Methoxyimino-1-methylindol-2-one derivatives?

  • Methodology :

  • Orthogonal Assays : Validate initial findings (e.g., enzyme inhibition) using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity).
  • Analytical Validation : Ensure compound stability during assays via LC-MS to rule out degradation artifacts. For example, related indole derivatives degrade under acidic conditions, altering activity profiles .

Q. How do substituent modifications (e.g., methoxyimino vs. methyl groups) impact the compound’s pharmacological profile?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) and test in target assays (e.g., kinase inhibition, cytotoxicity).
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like MAP kinases, comparing steric and electronic effects of substituents .

Data Contradiction Analysis

Q. How to address discrepancies in spectral data for 3-Methoxyimino-1-methylindol-2-one derivatives?

  • Methodology :

  • Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 3-aroylmethylene-indol-2-ones) to identify anomalous peaks .
  • Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational equilibria or tautomerism that may explain splitting signals .

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